molecular formula C19H19ClN2O5S B2774544 6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921166-30-5

6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2774544
CAS No.: 921166-30-5
M. Wt: 422.88
InChI Key: XVOOMPCAZVGJNQ-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S/c1-3-27-19(25)22-9-8-13-14(10-22)28-17(15(13)18(24)26-2)21-16(23)11-4-6-12(20)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOOMPCAZVGJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with an appropriate amine to form the chlorobenzamido intermediate. This intermediate is then subjected to cyclization reactions with thieno[2,3-c]pyridine derivatives under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thieno[2,3-c]pyridine derivatives.

Scientific Research Applications

6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its unique chemical properties may be explored for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The chlorobenzamido group may facilitate binding to proteins or enzymes, while the thieno[2,3-c]pyridine core can participate in π-π stacking interactions. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Benzamido derivatives: Compounds with similar amide functional groups but different core structures.

Uniqueness

6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is unique due to the combination of its functional groups and the thieno[2,3-c]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6-Ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic compound belonging to the thienopyridine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C18H20ClN2O3S
  • Molecular Weight : 415.33 g/mol
  • CAS Number : 1216909-91-9

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. In vitro assays demonstrated its efficacy against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on the MDA-MB-231 and MDA-MB-468 TNBC cell lines using the sulforhodamine B assay. The results indicated:

  • Growth Inhibition : The compound exhibited a GI50 concentration of approximately 13 µM against MDA-MB-231 cells.
  • Cell Cycle Analysis : Flow cytometry revealed an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, indicating a potential mechanism for its growth-inhibitory effects.
Cell LineGI50 Concentration (µM)Cell Cycle Phase Changes
MDA-MB-23113Increased G0/G1, Decreased S
MDA-MB-468Not specifiedNot specified

The study concluded that the compound could be a promising candidate for further development as an anticancer agent targeting TNBC due to its selective toxicity towards tumor cells over non-tumorigenic cells such as MCF-12A .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity. Research indicates that derivatives of thienopyridine compounds can inhibit bacterial growth through various mechanisms.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial effects of related thienopyridine derivatives against common bacterial strains. The results demonstrated:

  • Effective Against : Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The compounds likely disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLCell wall synthesis disruption
Escherichia coli16 µg/mLEnzyme inhibition

These findings suggest that modifications to the thienopyridine structure may enhance antimicrobial potency and broaden the spectrum of activity .

Toxicity Studies

Safety assessments are crucial for any potential therapeutic agent. Preliminary toxicity studies have been conducted to evaluate the safety profile of this compound.

Findings:

  • Non-Tumorigenic Cell Line Testing : The compound showed minimal toxicity towards non-tumorigenic mammary epithelial cells (MCF-12A), indicating a favorable selectivity index.
  • In Vivo Studies : Further animal model studies are required to establish comprehensive safety and toxicity profiles.

Q & A

Basic: What are the optimal synthetic routes for 6-ethyl 3-methyl 2-(4-chlorobenzamido)-thieno[2,3-c]pyridine dicarboxylate, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with the thieno[2,3-c]pyridine core. Key steps include:

  • Amidation : Coupling 4-chlorobenzoyl chloride to the thienopyridine scaffold under basic conditions (e.g., pyridine or DMAP) to introduce the benzamido group .
  • Esterification : Sequential alkylation with ethyl and methyl halides under controlled temperatures (40–60°C) to install the carboxylate esters .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or methanol) for intermediates .
    Characterization :
  • NMR (¹H/¹³C): Confirm regioselectivity of substitutions (e.g., δ 7.8–8.2 ppm for aromatic protons in 4-chlorobenzamido) .
  • HPLC : Monitor reaction progress and assess purity (>95%) .

Basic: How is the structural integrity of the compound validated post-synthesis?

Advanced spectroscopic and crystallographic methods are employed:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H bend at ~3300 cm⁻¹ for amides) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: What strategies are recommended for investigating biological target interactions of this compound?

  • In Vitro Assays : Screen against kinase or GPCR panels due to the thienopyridine scaffold’s affinity for ATP-binding pockets .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with targets like PI3K or MAPK .
  • SAR Analysis : Compare with analogs (e.g., methoxy vs. chloro substituents) to identify critical pharmacophores .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Synthesize derivatives with modified benzamido groups (e.g., 3-nitro, 4-fluoro) to assess electronic effects .
  • Ester Hydrolysis : Test hydrolyzed carboxylates (free acids) for improved solubility or altered target engagement .
  • In Vivo Profiling : Evaluate pharmacokinetics (Cmax, t½) in rodent models to correlate structural features with bioavailability .

Advanced: What computational methods are suitable for predicting this compound’s reactivity and stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., ester hydrolysis) .
  • Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to assess membrane permeability .
  • Degradation Studies : Use QSPR models to predict oxidative or photolytic degradation products .

Advanced: How should researchers resolve contradictions in reported biological data across studies?

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Analytical Cross-Check : Use LC-MS to confirm compound identity and exclude batch-specific impurities .
  • Meta-Analysis : Compare datasets from analogous thienopyridine derivatives to identify trends .

Basic: What reaction conditions favor regioselective functionalization of the thieno[2,3-c]pyridine core?

  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions during amidation .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups at the 2-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Advanced: What methodologies are effective for separating enantiomers of this compound?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one ester enantiomer .

Basic: How can researchers ensure compound stability during storage and handling?

  • Storage Conditions : Store at –20°C under argon to prevent ester hydrolysis or oxidation .
  • Stability Assays : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: What experimental designs improve yields in multi-step syntheses of this compound?

  • DoE Optimization : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) .
  • Microwave-Assisted Synthesis : Reduce reaction times for amidation and esterification steps .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

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